An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyltin
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyltin (TET), an organotin compound with the chemical formula (C₂H₅)₄Sn, is a significant substance in the fields of organic synthesis and materials science. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of the toxicological pathways associated with its primary metabolite, triethyltin. The information is curated to support research, development, and safety protocols involving this compound.
Physical Properties
Tetraethyltin is a colorless, flammable liquid at room temperature.[1] It is characterized by its insolubility in water but is soluble in organic solvents such as diethyl ether and alcohol.[1][2] A summary of its key physical properties is presented in the table below.
Table 1: Physical Properties of Tetraethyltin
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀Sn | [1] |
| Molar Mass | 234.958 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.187 g/cm³ at 20°C | [1] |
| Melting Point | -112 °C | [1] |
| Boiling Point | 181 °C | [1] |
| Vapor Pressure | 1 mmHg at 33°C | [3] |
| Refractive Index (n²⁰/D) | 1.473 | [4] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Organic Solvents | Soluble in diethyl ether and alcohol | [1][2] |
Chemical Properties and Reactivity
Tetraethyltin is a stable organotin compound under standard conditions. However, it exhibits reactivity under specific circumstances. It is incompatible with strong oxidizing agents.[5] Direct sunlight can cause its slow degradation to inorganic tin salts.[3] Upon heating to decomposition, it emits acrid smoke and irritating fumes.[2]
A crucial reaction in a biological context is its metabolism to the more toxic triethyltin cation.[1]
Experimental Protocols
The following sections detail standard experimental methodologies that can be employed to determine the key physical and chemical properties of tetraethyltin.
Synthesis of Tetraethyltin via Grignard Reaction
A standard laboratory-scale synthesis of tetraethyltin involves the reaction of a Grignard reagent, ethylmagnesium bromide, with tin(IV) chloride.[1]
Workflow for the Synthesis of Tetraethyltin
Caption: Workflow for the synthesis of tetraethyltin.
Detailed Methodology:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Tin(IV) Chloride: Cool the flask containing the Grignard reagent in an ice bath. Slowly add a solution of tin(IV) chloride in a suitable solvent (e.g., anhydrous diethyl ether or benzene) to the stirred Grignard reagent. Maintain a low temperature during the addition to control the exothermic reaction.
-
Workup: After the addition of tin(IV) chloride is complete, heat the reaction mixture to reflux for one hour. Then, cool the mixture and hydrolyze the excess Grignard reagent by the slow addition of ice-cold water, followed by a dilute acid (e.g., hydrochloric acid).
-
Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent by distillation. The crude tetraethyltin is then purified by fractional distillation under reduced pressure.
Determination of Boiling Point (Micro Method)
The boiling point of a small quantity of a liquid like tetraethyltin can be accurately determined using a micro-boiling point apparatus.
Experimental Setup for Micro-Boiling Point Determination
Caption: Setup for micro-boiling point determination.
Detailed Methodology:
-
Sample Preparation: Place a small amount (a few drops) of tetraethyltin into a small-diameter test tube or a melting point capillary tube sealed at one end.
-
Apparatus Setup: Attach the sample tube to a thermometer with the bulb of the thermometer level with the sample. Insert a smaller, inverted capillary tube (sealed at the top) into the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and heat gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary tube is recorded as the boiling point.
Determination of Density using a Pycnometer
The density of a liquid can be determined with high accuracy using a pycnometer, which is a flask with a precisely known volume.
Workflow for Density Determination using a Pycnometer
Caption: Workflow for density determination.
Detailed Methodology:
-
Calibration: The exact volume of the pycnometer is first determined by weighing it empty and then filled with a liquid of known density (e.g., deionized water) at a specific temperature.
-
Sample Measurement:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with tetraethyltin, ensuring no air bubbles are trapped.
-
Place the stopper and allow any excess liquid to escape through the capillary.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer.
-
-
Calculation: The density is calculated by dividing the mass of the tetraethyltin (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.
Determination of Refractive Index
The refractive index is a fundamental physical property that can be measured using a refractometer.
Detailed Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at the measurement temperature.
-
Sample Application: Place a few drops of tetraethyltin onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index from the instrument's scale.
Toxicological Profile and Signaling Pathways of Triethyltin
Tetraethyltin itself is considered less toxic than its metabolite, triethyltin. In the body, tetraethyltin is dealkylated to form the triethyltin cation [(C₂H₅)₃Sn]⁺, which is a potent neurotoxin. The primary mechanism of triethyltin toxicity involves the disruption of mitochondrial function and cellular ion homeostasis, leading to apoptosis, particularly in the central nervous system.
Signaling Pathway of Triethyltin-Induced Neuronal Apoptosis
The diagram below illustrates the key molecular events initiated by triethyltin that culminate in neuronal cell death.
References
- 1. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trimethyltin initially activates the caspase 8/caspase 3 pathway for damaging the primary cultured cortical neurons derived from embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dysregulation of intracellular calcium homeostasis is responsible for neuronal death in an experimental model of selective hippocampal degeneration induced by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
